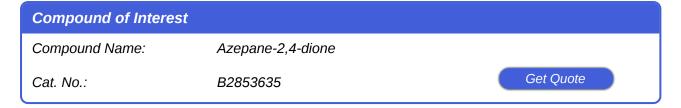


Spectroscopic Analysis of Azepane-2,4-dione: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Azepane-2,4-dione**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this molecule.

Spectroscopic Data

The empirical formula for **Azepane-2,4-dione** is $C_6H_9NO_2$ with a molecular weight of 127.14 g/mol . The experimental spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)[1]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.55	S	-	1H	NH
3.47	S	-	2H	H-3
3.40	m	-	2H	H-7
2.59	t	6.8	2H	H-5
1.96	m	-	2H	H-6

¹³C NMR (100 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Carbon Atom
202.5	C-4
169.5	C-2
51.9	C-3
43.2	C-7
40.8	C-5
27.6	C-6

Infrared (IR) Spectroscopy

IR (KBr)[1]



Wavenumber (v _{max}) cm ⁻¹	Functional Group Assignment	
3213, 3105	N-H stretching	
2942	C-H stretching (aliphatic)	
1702	C=O stretching (ketone)	
1671	C=O stretching (amide)	

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS)[1]

lon	Calculated m/z	Measured m/z
[C ₆ H ₉ NO ₂ Na] ⁺	150.0525	150.0507

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Sample Preparation and Purification

The crude product was purified by flash column chromatography on silica gel using a mobile phase of 10% methanol in ethyl acetate to afford **Azepane-2,4-dione** as a white solid[1].

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet technique. A small amount of the solid sample was intimately mixed with dry potassium bromide (KBr) powder. The mixture was then



compressed under high pressure to form a transparent pellet, which was subsequently analyzed.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis was performed using an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent and introduced into the mass spectrometer. The measurement was conducted in positive ion mode to detect the sodium adduct of the molecule ([M+Na]+).

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of **Azepane-2,4-dione** is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of **Azepane-2,4-dione**.

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